molecular formula C10H10O3 B2835487 2-Cyclopropoxybenzoic acid CAS No. 1243374-60-8

2-Cyclopropoxybenzoic acid

Cat. No.: B2835487
CAS No.: 1243374-60-8
M. Wt: 178.187
InChI Key: HJBBRHYDVCVOEF-UHFFFAOYSA-N
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Description

2-Cyclopropoxybenzoic acid is an organic compound with the molecular formula C10H10O3. It is a derivative of benzoic acid where a cyclopropoxy group is attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropoxybenzoic acid typically involves the reaction of cyclopropyl alcohol with benzoic acid derivatives under specific conditions. One common method is the esterification of benzoic acid followed by cyclopropanation. This process can be catalyzed by various reagents, including strong acids or bases, depending on the desired reaction pathway .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification reactions using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropoxybenzoic acid can undergo several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl carboxylic acids, while substitution reactions can produce a variety of cyclopropyl-substituted aromatic compounds .

Scientific Research Applications

2-Cyclopropoxybenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Cyclopropoxybenzoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyclopropoxy group can influence the binding affinity and specificity of the compound, affecting various biochemical pathways. Detailed studies on its mechanism of action are ongoing, focusing on its potential as a therapeutic agent .

Comparison with Similar Compounds

  • Cyclopropylbenzoic acid
  • Cyclopropylmethoxybenzoic acid
  • Cyclopropylphenylacetic acid

Comparison: Compared to these similar compounds, 2-Cyclopropoxybenzoic acid is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other compounds may not be as effective .

Properties

IUPAC Name

2-cyclopropyloxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c11-10(12)8-3-1-2-4-9(8)13-7-5-6-7/h1-4,7H,5-6H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJBBRHYDVCVOEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1OC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1243374-60-8
Record name 2-cyclopropoxybenzoic acid
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